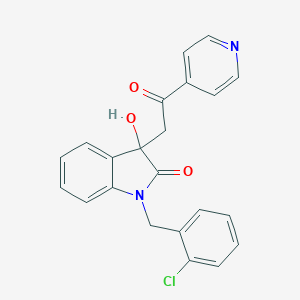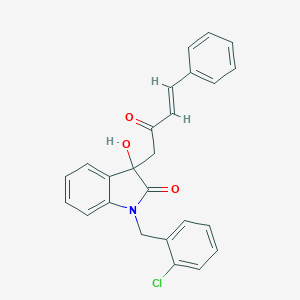![molecular formula C22H18BrNO5 B214442 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214442.png)
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has attracted the attention of researchers due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells, such as enzymes, receptors, or DNA.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects, including cytotoxicity against cancer cells, anti-inflammatory activity, and antimicrobial activity. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments include its synthetic accessibility, its potential for diverse biological activities, and its ability to serve as a building block for the synthesis of other complex molecules. However, its limitations include its potential toxicity, its limited solubility in water, and its relatively high cost.
Direcciones Futuras
There are several future directions for research on 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one. These include:
1. Further investigations into its potential use as an anticancer agent, including studies on its mechanism of action and its efficacy in animal models.
2. Studies on its potential use as a precursor for the synthesis of other complex molecules, including natural products and pharmaceuticals.
3. Investigations into its potential use as a dye, including studies on its optical properties and its stability under different conditions.
4. Studies on its potential use as a scaffold for the development of new drugs, including investigations into its interactions with specific molecular targets in cells.
5. Investigations into its potential use as a therapeutic agent for the treatment of inflammatory and infectious diseases, including studies on its mechanism of action and its efficacy in animal models.
In conclusion, 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential uses in medicine, material science, and organic synthesis.
Métodos De Síntesis
The synthesis of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves several steps, including the reaction of 5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base, followed by the reaction with ethyl acetoacetate and a catalyst. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In material science, it has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds. In organic synthesis, it has been investigated for its potential use as a building block for the synthesis of other complex molecules.
Propiedades
Nombre del producto |
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C22H18BrNO5 |
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-5-bromo-3-hydroxy-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C22H18BrNO5/c1-2-9-24-18-7-5-15(23)11-17(18)22(27,21(24)26)12-16(25)6-3-14-4-8-19-20(10-14)29-13-28-19/h2-8,10-11,27H,1,9,12-13H2/b6-3+ |
Clave InChI |
QFLBXZQJZPAUGK-ZZXKWVIFSA-N |
SMILES isomérico |
C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O |
SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
SMILES canónico |
C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214359.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214361.png)
![1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214362.png)


![1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214367.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214369.png)
![3-[2-(1-adamantyl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214370.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214371.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214374.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214375.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214378.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214380.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214382.png)